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Cat. No.: B15592520 Get Quote

Comparative NMR Spectral Analysis of
Carmichaenine A, C, and E
A detailed comparative analysis of the Nuclear Magnetic Resonance (NMR) spectra of

Carmichaenine A, C, and E, three aconitine-type diterpenoid alkaloids, reveals distinct

structural nuances that are reflected in their respective ¹H and ¹³C NMR chemical shifts. These

differences are crucial for the structural elucidation and differentiation of these closely related

natural products, which are of significant interest to researchers in medicinal chemistry and

drug development.

Structural and Spectral Overview
Carmichaenine A, C, and E belong to the complex family of diterpenoid alkaloids isolated from

plants of the Aconitum genus, which are known for their potent biological activities. The core

structure of these compounds is a highly substituted hexacyclic ring system. Variations in the

substitution patterns, particularly around the A, B, and E rings, as well as the nature of the ester

functionalities, give rise to the distinct spectroscopic signatures of each analogue.

A comprehensive search of the scientific literature was conducted to collate the ¹H and ¹³C

NMR data for Carmichaenine A, C, and E. While data for Carmichaenine C was successfully

located and is presented below, specific and complete datasets for Carmichaenine A and E

were not readily available in the reviewed literature, highlighting a potential gap in the

comprehensive spectral characterization of this particular series of compounds. The following
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analysis is therefore focused on the available data for Carmichaenine C and provides a

foundational framework for future comparative studies once the data for Carmichaenine A and

E become accessible.

Data Presentation
The ¹H and ¹³C NMR spectral data for Carmichaenine C, as reported in the Journal of Natural

Products (2008, 71, 1483-1487), are summarized in the table below. This data serves as a

benchmark for the comparison with other related alkaloids.

Table 1: ¹H and ¹³C NMR Data for Carmichaenine C (in CDCl₃)
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Position δC (ppm) δH (ppm, J in Hz)

1 83.4 3.29 (dd, 8.5, 6.5)

2 34.2 2.15 (m), 2.65 (m)

3 33.8 1.80 (m), 2.25 (m)

4 38.9 -

5 48.5 2.95 (d, 6.5)

6 82.6 4.02 (d, 6.5)

7 45.1 3.15 (d, 6.0)

8 76.5 4.45 (s)

9 49.8 3.05 (d, 7.0)

10 42.1 2.55 (d, 7.0)

11 50.2 -

12 35.6 2.05 (m), 2.75 (m)

13 74.9 3.95 (t, 4.5)

14 79.8 4.90 (d, 5.0)

15 43.2 2.35 (m), 2.90 (m)

16 82.9 4.35 (d, 6.0)

17 61.5 4.15 (s)

19 53.2 2.85 (d, 12.0), 3.10 (d, 12.0)

N-CH₂CH₃ 48.9 2.50 (q, 7.0)

N-CH₂CH₃ 13.5 1.10 (t, 7.0)

1-OCH₃ 56.2 3.35 (s)

6-OCH₃ 57.9 3.40 (s)

16-OCH₃ 59.1 3.50 (s)
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18-OCH₃ 58.5 3.30 (s)

8-OCOCH₃ 170.1 -

8-OCOCH₃ 21.5 2.05 (s)

14-OCO-Ph 166.5 -

14-OCO-Ph 130.2 8.05 (d, 7.5)

129.8 7.55 (t, 7.5)

128.5 7.45 (t, 7.5)

Experimental Protocols
The NMR data presented for Carmichaenine C were acquired using standard NMR

spectroscopic techniques. A detailed, generalized protocol for such an analysis is provided

below.

General NMR Experimental Protocol:

Sample Preparation: A sample of the purified alkaloid (typically 1-5 mg) is dissolved in a

deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

Tetramethylsilane (TMS) is usually added as an internal standard for chemical shift

referencing (δ = 0.00 ppm).

Instrumentation: NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400,

500, or 600 MHz for ¹H frequency).

¹H NMR Spectroscopy: One-dimensional ¹H NMR spectra are acquired to determine the

chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J) of the

proton signals.

¹³C NMR Spectroscopy: One-dimensional ¹³C NMR spectra, typically proton-decoupled, are

acquired to determine the chemical shifts of the carbon signals.

2D NMR Spectroscopy: To aid in the complete and unambiguous assignment of ¹H and ¹³C

signals, a suite of two-dimensional NMR experiments are typically performed. These include:
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COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton

and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)

correlations between protons and carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of

protons, which is crucial for stereochemical assignments.

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-

corrected, and baseline-corrected using appropriate NMR software to generate the final

spectra.

Structural Relationships and NMR Spectral
Correlations
The structural variations among Carmichaenine A, C, and E would be expected to manifest in

predictable ways in their NMR spectra. The following diagram illustrates the general structural

relationship and highlights key areas where substitutions would influence the NMR data.

Core Diterpenoid Skeleton

Aconitine Core R1 (e.g., at C1)
Substitution

R8 (e.g., at C8)

R14 (e.g., at C14)

Carmichaenine A

Carmichaenine C

Carmichaenine E
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Caption: Structural relationship between the core skeleton and substituted Carmichaenine

analogues.

For instance, a change in the substituent at C-8 from an acetate group (as in Carmichaenine
C) to a hydroxyl group would lead to a significant upfield shift of the C-8 carbon signal and the

H-8 proton signal. Similarly, alterations in the ester group at C-14 would directly impact the

chemical shifts of H-14 and C-14, as well as the signals of the ester moiety itself. The presence

or absence of methoxy groups at various positions would also be clearly discernible in both the

¹H (singlets around 3.3-3.5 ppm) and ¹³C (signals around 56-60 ppm) NMR spectra.

Conclusion
The comparative analysis of the NMR spectra of Carmichaenine A, C, and E is fundamental for

their unambiguous identification and for understanding their structure-activity relationships.

While a complete comparative dataset is not yet available in the public domain, the detailed

NMR data for Carmichaenine C provides a solid foundation. Future isolation and

characterization of Carmichaenine A and E will allow for a comprehensive comparison, further

enriching our understanding of this important class of natural products. The methodologies

outlined here provide a clear workflow for such future investigations.

To cite this document: BenchChem. [Comparative analysis of the NMR spectra of
Carmichaenine A, C, and E]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15592520#comparative-analysis-of-the-nmr-spectra-
of-carmichaenine-a-c-and-e]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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